molecular formula C10H15NO B1265595 1-Amino-2-phenylbutan-2-ol CAS No. 770-65-0

1-Amino-2-phenylbutan-2-ol

Cat. No.: B1265595
CAS No.: 770-65-0
M. Wt: 165.23 g/mol
InChI Key: ULFJMPCWXPSJQL-UHFFFAOYSA-N
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Description

1-Amino-2-phenylbutan-2-ol is an organic compound with the molecular formula C10H15NO. It is a chiral amino alcohol that features a phenyl group attached to a butanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-phenylbutan-2-ol can be synthesized through the reaction of phenylacetaldehyde with ammonia and amines . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-phenylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Mechanism of Action

The mechanism of action of 1-Amino-2-phenylbutan-2-ol involves its interaction with various molecular targets depending on its application. In biocatalysis, it acts as a substrate for enzymes such as ω-transaminases, facilitating the synthesis of chiral amines. The compound’s hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and binding affinity in different pathways .

Comparison with Similar Compounds

Uniqueness: 1-Amino-2-phenylbutan-2-ol is unique due to its specific positioning of the amino and hydroxyl groups, which confer distinct reactivity and properties. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which is a significant advantage in pharmaceutical applications .

Properties

IUPAC Name

1-amino-2-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-10(12,8-11)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFJMPCWXPSJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274599
Record name 1-amino-2-phenylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-65-0
Record name NSC30434
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-amino-2-phenylbutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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